molecular formula C18H13Cl2N5OS B2558611 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-84-5

7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

カタログ番号: B2558611
CAS番号: 896678-84-5
分子量: 418.3
InChIキー: WRPWWESYSQVJEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine features a triazolo[4,5-d]pyrimidine core, a fused heterocyclic system known for its pharmacological versatility. Key structural features include:

  • Position 3: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.

This scaffold is structurally analogous to adenosine receptor antagonists and antiplatelet agents like ticagrelor, though its specific biological activity remains underexplored in the provided evidence .

特性

IUPAC Name

7-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5OS/c1-26-13-5-3-12(4-6-13)25-17-16(23-24-25)18(22-10-21-17)27-9-11-2-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPWWESYSQVJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=C(C=C4)Cl)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 896678-84-5) is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C₁₈H₁₃Cl₂N₅OS
  • Molecular Weight : 418.3 g/mol
  • Structure : The compound features a triazole ring fused with a pyrimidine structure, with a dichlorobenzyl thioether and a methoxyphenyl substituent.

Biological Activity Overview

The biological activities of triazolo[4,5-d]pyrimidines have been extensively studied, particularly their antiplatelet , antibacterial , and anticancer properties. The specific compound has shown promising results in various assays.

Antiplatelet Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines can exhibit significant antiplatelet activity. For example, modifications to the ticagrelor structure led to compounds that maintained antiplatelet effects while altering antibacterial properties. This suggests that the antiplatelet and antibacterial activities may involve distinct mechanisms and targets .

Antibacterial Activity

The antibacterial efficacy of similar compounds has been documented against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While slight modifications can lead to a loss in antibacterial activity, certain derivatives retain effectiveness against resistant strains . The compound's thioether linkage may enhance its interaction with bacterial membranes.

Anticancer Activity

Several studies have explored the anticancer potential of triazolo[4,5-d]pyrimidines. For instance, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116. The IC₅₀ values for these compounds ranged from 14.5 μM to 57.01 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

The synthesis of 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. The compound's mechanism likely involves interference with cellular signaling pathways crucial for cancer cell proliferation and survival.

Case Studies

  • Anticancer Efficacy : A study investigated various triazolo-pyrimidine derivatives for anticancer activity using MTT assays. The promising derivatives showed selective cytotoxicity towards MCF-7 cells with IC₅₀ values comparable to established chemotherapeutics .
  • Antibacterial Studies : Another study focused on the antibacterial properties of triazolo derivatives against MRSA strains. Compounds similar to the target compound exhibited varying degrees of antibacterial activity depending on their structural modifications .

Data Summary Table

Activity TypeAssessed CompoundsIC₅₀ Values (μM)Target Bacteria / Cell Lines
AntiplateletTicagrelor analoguesN/APlatelets
AntibacterialTriazolo derivativesN/AMRSA
AnticancerSimilar triazoles14.5 - 57.01MCF-7, HCT-116

科学的研究の応用

Antimicrobial Activity

Research has indicated that compounds similar to 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibit broad-spectrum antimicrobial properties. For instance, derivatives of triazole and pyrimidine structures have shown significant antibacterial and antitubercular activities against various pathogens including Mycobacterium smegmatis . The presence of the 4-methoxyphenyl group enhances the antibacterial effect compared to other substituents .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Similar triazolo-pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that modifications in the side chains can significantly influence the anticancer activity .

Anti-inflammatory Effects

Compounds within this chemical class have also been evaluated for anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests a potential role for 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in treating inflammatory diseases.

Study on Antibacterial Activity

In a comparative study evaluating various triazolo-pyrimidine derivatives for antibacterial activity, compounds similar to 7-((3,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain modifications led to enhanced activity compared to standard antibiotics like Ciprofloxacin .

Evaluation of Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of triazolo-pyrimidines on human cancer cell lines. The findings suggested that these compounds could inhibit cell growth and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key analogues, highlighting substituents, molecular properties, and known activities:

Compound Name / Identifier Substituent at Position 3 Substituent at Position 5/7 Molecular Weight (g/mol) Key Pharmacological Activity Evidence Source
Target Compound 4-Methoxyphenyl 7-((3,4-Dichlorobenzyl)thio) ~445 (estimated*) Not explicitly reported N/A
Ticagrelor (BRILINTA®) Cyclopentyl (with hydroxyethoxy) 7-Cyclopropylamino; 5-Propylthio 522.57 P2Y12 ADP-receptor antagonist
(3-Methoxyphenyl){4-[3-(4-methoxyphenyl)-...} 4-Methoxyphenyl 7-Piperazinyl (3-methoxybenzoyl) 445.48 Not reported
3-Benzyl-5-Chloro-N-Cyclopropyl-... (25) Benzyl 5-Chloro; 7-Cyclopropylamino 326.80 Intermediate in synthesis
[1R-(1α,2α,3β)]-3-[7-(Cyclopropylamino)-... Cyclopentyl 5-(3,4-Dichlorophenylthio) ~520 (estimated) Potential adenosine antagonism

*Estimated based on structural similarity to compound.

Key Structural Variations and Implications

Substituent at Position 3
  • This group is shared with the compound in but contrasts with ticagrelor’s cyclopentyl-hydroxyethoxy chain, which improves solubility and metabolic stability .
  • Benzyl () : Simpler aromatic substituent; may reduce steric hindrance compared to bulkier groups.
Substituent at Position 7
  • This contrasts with ticagrelor’s propylthio group, which balances hydrophobicity and metabolic clearance .
  • Piperazinyl-methoxybenzoyl () : Introduces a basic nitrogen, enabling hydrogen bonding and solubility modulation .
Position 5 Modifications
  • Chlorine () or propylthio (ticagrelor) at position 5 significantly alter electronic and steric profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。